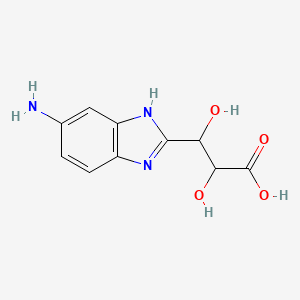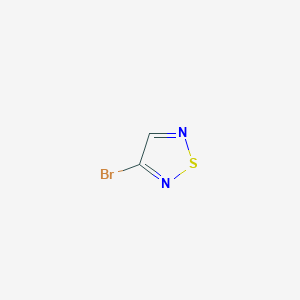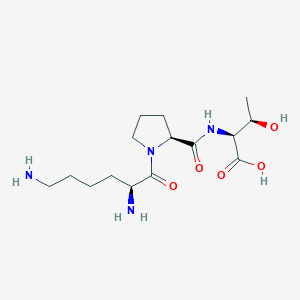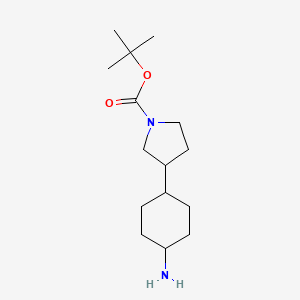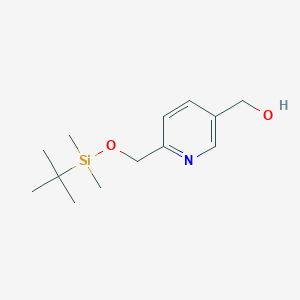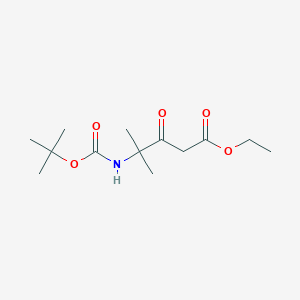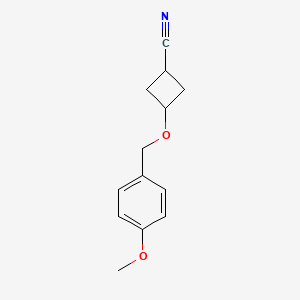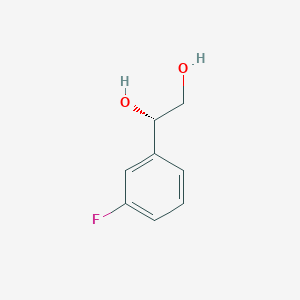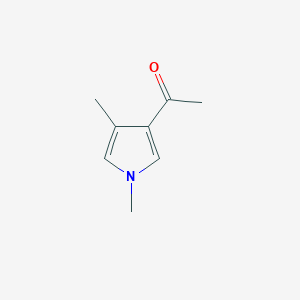
2,6-dibromo-9,10-bis(decyloxy)Anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-9,10-bis(decyloxy)Anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings This compound is characterized by the presence of bromine atoms at the 2 and 6 positions and decyloxy groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-9,10-bis(decyloxy)Anthracene typically involves the bromination of anthracene followed by the introduction of decyloxy groups. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent etherification with decanol can be carried out under basic conditions using a base like potassium carbonate or sodium hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
化学反応の分析
Types of Reactions: 2,6-Dibromo-9,10-bis(decyloxy)Anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form extended conjugated systems.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-substituted anthracene derivative, while coupling reactions would result in extended aromatic systems.
科学的研究の応用
2,6-Dibromo-9,10-bis(decyloxy)Anthracene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism by which 2,6-dibromo-9,10-bis(decyloxy)Anthracene exerts its effects is largely dependent on its interaction with other molecules. The bromine atoms and decyloxy groups can influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The anthracene core can participate in π-π stacking interactions, which are crucial in the formation of organic electronic materials .
類似化合物との比較
9,10-Dibromoanthracene: Lacks the decyloxy groups, resulting in different solubility and electronic properties.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of decyloxy groups, leading to different photophysical properties.
2,6-Dibromo-9,10-anthraquinone: Contains carbonyl groups at the 9 and 10 positions, significantly altering its reactivity and applications.
Uniqueness: 2,6-Dibromo-9,10-bis(decyloxy)Anthracene is unique due to the combination of bromine and decyloxy substituents, which provide a balance of reactivity and solubility. This makes it particularly useful in the synthesis of complex organic materials and in applications requiring specific electronic properties .
特性
CAS番号 |
827624-44-2 |
|---|---|
分子式 |
C34H48Br2O2 |
分子量 |
648.5 g/mol |
IUPAC名 |
2,6-dibromo-9,10-didecoxyanthracene |
InChI |
InChI=1S/C34H48Br2O2/c1-3-5-7-9-11-13-15-17-23-37-33-29-21-19-28(36)26-32(29)34(30-22-20-27(35)25-31(30)33)38-24-18-16-14-12-10-8-6-4-2/h19-22,25-26H,3-18,23-24H2,1-2H3 |
InChIキー |
VJZJZGROFUQASX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCCCCCCCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
